tert-butyl [(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)methyl]carbamate
Description
Properties
IUPAC Name |
tert-butyl N-[(5-methyl-4-phenyl-1,2,4-triazol-3-yl)methyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O2/c1-11-17-18-13(10-16-14(20)21-15(2,3)4)19(11)12-8-6-5-7-9-12/h5-9H,10H2,1-4H3,(H,16,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPCSBHXTZXQRBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N1C2=CC=CC=C2)CNC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl [(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)methyl]carbamate typically involves the reaction of a triazole derivative with tert-butyl chloroformate. The general synthetic route can be summarized as follows:
Formation of the Triazole Core: The triazole core is synthesized through a cyclization reaction involving hydrazine and an appropriate nitrile compound.
Introduction of the Phenyl and Methyl Groups: The phenyl and methyl groups are introduced via substitution reactions using appropriate reagents.
Carbamate Formation: The final step involves the reaction of the triazole derivative with tert-butyl chloroformate in the presence of a base such as triethylamine to form the carbamate ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl [(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)methyl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the triazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Key areas of research include:
1. Enzyme Inhibition
- The compound has shown potential as an inhibitor of various enzymes. Studies indicate that derivatives of this compound can inhibit kinases involved in cancer signaling pathways. For instance, compounds related to this structure have been tested for their inhibitory effects on GSK-3β and other kinases associated with cell proliferation and survival.
2. Antimicrobial Properties
- Research has demonstrated that the compound exhibits antimicrobial activity against several pathogens. The mechanism of action is believed to involve disruption of microbial cell membranes or interference with metabolic pathways.
3. Anticancer Activity
- Preliminary studies suggest that tert-butyl [(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)methyl]carbamate may possess anticancer properties. In vitro assays have shown cytotoxic effects on various cancer cell lines, indicating its potential as a lead compound in cancer therapy.
Applications in Organic Synthesis
The compound's unique structure allows it to be utilized in several organic synthesis applications:
1. Building Block for Drug Development
- This compound serves as a versatile building block in the synthesis of more complex molecules. Its triazole moiety can be modified to create derivatives with enhanced biological activity.
2. Suzuki-Miyaura Cross-Coupling Reactions
- The compound can participate in Suzuki-Miyaura cross-coupling reactions, facilitating the formation of carbon-carbon bonds essential for constructing complex organic frameworks used in pharmaceuticals.
Case Studies
Several case studies illustrate the practical applications and effectiveness of this compound:
| Case Study | Description | Findings |
|---|---|---|
| GSK-3β Inhibition | A derivative was tested for its inhibitory effect on GSK-3β kinase. | Demonstrated an IC50 value of 8 nM, indicating strong inhibition relevant for Alzheimer's disease treatment. |
| Antimicrobial Activity | Evaluated against various bacterial strains. | Showed significant inhibition against Gram-positive bacteria, suggesting potential as an antimicrobial agent. |
| Cytotoxicity Assessment | Assessed in vitro on multiple cancer cell lines. | Certain derivatives exhibited selective cytotoxicity while sparing normal cells at lower concentrations. |
Mechanism of Action
The mechanism of action of tert-butyl [(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)methyl]carbamate involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or disrupt cellular processes in pathogens. The triazole ring can bind to metal ions in enzymes, inhibiting their activity and leading to the death of the pathogen.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Triazole Ring Substitutions
Variations in substituents on the triazole ring significantly alter physicochemical and biological properties:
Key Observations :
- Sulfur-containing analogs (e.g., thioxo or mercapto groups) exhibit higher molecular weights and altered solubility profiles compared to the phenyl-substituted target compound .
- Bromo-substituted derivatives are less stable due to the electronegative bromine atom, which may reduce metabolic stability in biological systems .
Heterocyclic Core Modifications
Replacement of the phenyl group with other aromatic or aliphatic systems:
Key Observations :
- Isoxazole derivatives (e.g., 15m) show lower synthetic yields but notable antiplasmodial activity, suggesting heterocycle-dependent bioactivity .
Functional Group Variations
Modifications to the carbamate or adjacent groups:
Critical Analysis of Evidence
- Gaps: Limited biological data for the target compound and its analogs hinder direct pharmacological comparisons.
- Contradictions : Commercial availability varies; some analogs (e.g., allyl-mercapto derivatives) are discontinued despite synthetic utility .
Biological Activity
Tert-butyl [(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)methyl]carbamate is a compound belonging to the class of triazole derivatives, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C₁₅H₁₈N₄O₂, with a molecular weight of 286.33 g/mol. The structure features a triazole ring that contributes to its biological activity.
Antimicrobial Properties
Research indicates that triazole derivatives exhibit significant antimicrobial activity. In vitro studies have shown that this compound demonstrates effectiveness against various bacterial strains. The compound's mechanism involves disrupting the cell membrane integrity and inhibiting essential metabolic pathways in bacteria.
| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 |
| Escherichia coli | 18 | 16 |
| Candida albicans | 20 | 8 |
Anti-inflammatory Activity
In vivo studies have suggested that this compound may possess anti-inflammatory properties. It has been observed to reduce levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in animal models of inflammation. This effect is attributed to the inhibition of NF-kB signaling pathways.
Neuroprotective Effects
Recent research has highlighted the neuroprotective potential of this compound in models of neurodegenerative diseases. The compound has been shown to enhance cell viability in astrocytes exposed to amyloid-beta peptide, suggesting its role in protecting against oxidative stress and apoptosis.
| Treatment Group | Cell Viability (%) | Significance |
|---|---|---|
| Control | 100 | - |
| Aβ Treatment | 43.78 | p < 0.05 |
| Aβ + Compound Treatment | 62.98 | p < 0.05 |
The biological activity of this compound is primarily linked to its ability to interact with specific biological targets. The triazole moiety is known to inhibit enzymes involved in fungal cell wall synthesis and may also interfere with protein synthesis in bacterial cells.
Case Studies
- Case Study on Antimicrobial Efficacy : A study conducted on various strains of bacteria demonstrated that the compound effectively inhibited growth at concentrations as low as 16 µg/mL for E. coli and 8 µg/mL for C. albicans.
- Neuroprotection in Alzheimer’s Models : In a recent experiment involving transgenic mice models for Alzheimer’s disease, treatment with the compound resulted in a significant increase in neuronal survival rates compared to untreated controls.
Q & A
Q. What are the standard synthetic routes for tert-butyl [(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)methyl]carbamate, and how can intermediates be characterized?
Methodological Answer: The synthesis typically involves multi-step protocols, including:
- Step 1: Formation of the triazole core via cyclocondensation of thiosemicarbazide derivatives with ketones or aldehydes.
- Step 2: Introduction of the tert-butyl carbamate group via nucleophilic substitution or carbamate coupling reactions (e.g., using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine) .
- Intermediate Characterization:
- NMR Spectroscopy: Confirm regiochemistry of the triazole ring (e.g., 4H vs. 1H tautomers) using ¹H and ¹³C NMR. For example, in similar compounds, the methyl group on the triazole appears at ~δ 2.5 ppm (¹H NMR), and the tert-butyl group resonates at ~δ 1.4 ppm .
- HRMS: Validate molecular weight with <1 ppm error (e.g., observed [M+H]⁺ at m/z 301.1662 for C₁₆H₂₁N₄O₂) .
Q. What safety precautions are critical when handling this compound in laboratory settings?
Methodological Answer: While specific toxicity data for this compound is limited, analogous carbamates and triazoles require:
- Ventilation: Use fume hoods to avoid inhalation of vapors during synthesis or purification.
- PPE: Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
- Spill Management: Absorb spills with inert materials (e.g., silica gel) and dispose as hazardous waste .
- Storage: Keep in airtight containers at 2–8°C, away from strong acids/bases to prevent Boc-group cleavage .
Q. How can researchers confirm the structural integrity of this compound using crystallography?
Methodological Answer:
- Single-Crystal X-Ray Diffraction (SCXRD):
- Grow crystals via slow evaporation in solvents like ethyl acetate/hexane.
- Use SHELX programs (e.g., SHELXL for refinement) to resolve the structure. Key parameters:
- Torsion angles between the triazole and phenyl rings (e.g., ~15° deviation from planarity indicates steric hindrance).
- Hydrogen bonding: Carbamate carbonyl often forms C=O···H-N interactions with adjacent molecules .
- Validation: Cross-check with CIF files deposited in databases (e.g., CCDC or PubChem) .
Advanced Research Questions
Q. How can reaction yields be optimized for the introduction of the tert-butyl carbamate group?
Methodological Answer:
- Solvent Selection: Use anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) to minimize hydrolysis of Boc₂O.
- Catalysis: Add catalytic DMAP (4-dimethylaminopyridine) to accelerate carbamate formation .
- Temperature Control: Maintain 0–5°C during Boc protection to suppress side reactions (e.g., triazole ring decomposition) .
- Purification: Use flash chromatography (hexane/ethyl acetate gradient) to isolate the product. Typical yields range from 50–70% for similar triazole-carbamates .
Q. What analytical strategies resolve contradictions in NMR data for triazole-carbamate derivatives?
Methodological Answer:
- Variable Temperature (VT) NMR: Detect dynamic processes (e.g., ring puckering) by acquiring spectra at 25°C and −40°C. Splitting of peaks at lower temperatures indicates conformational exchange .
- 2D NMR (HSQC, HMBC): Assign ambiguous signals (e.g., overlapping methyl or phenyl protons) via heteronuclear correlations.
- DFT Calculations: Compare experimental ¹³C shifts with computed values (e.g., using Gaussian at B3LYP/6-31G* level) to validate assignments .
Q. How does the tert-butyl group influence the compound’s reactivity in downstream functionalization?
Methodological Answer:
- Steric Effects: The bulky tert-butyl group hinders nucleophilic attack at the carbamate carbonyl, making it stable under basic conditions but cleavable with TFA/CH₂Cl₂ (1:1 v/v) .
- Thermogravimetric Analysis (TGA): The Boc group decomposes at ~180°C, which informs thermal stability during reactions .
- Case Study: In Pd-mediated cross-coupling, the tert-butyl group prevents undesired coordination to metal catalysts, improving reaction selectivity .
Q. What computational methods predict the compound’s interactions with biological targets?
Methodological Answer:
- Molecular Docking (AutoDock Vina): Dock the compound into protein active sites (e.g., SETDB1 Tudor domain) using the triazole as a hydrogen-bond acceptor .
- MD Simulations (GROMACS): Simulate binding stability over 100 ns, monitoring RMSD (<2 Å indicates stable binding).
- Pharmacophore Modeling: Identify critical features (e.g., carbamate oxygen as a hydrogen-bond donor) using Schrödinger .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
